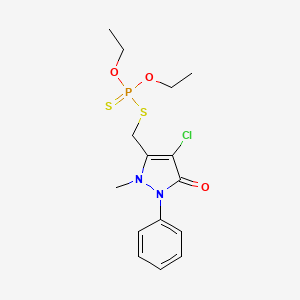

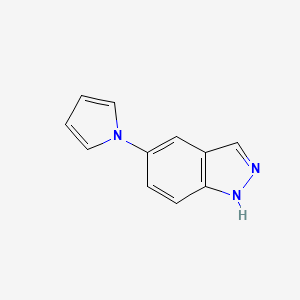

![molecular formula C6H3BrFN3 B6360943 3-溴-6-氟咪唑并[1,2-b]哒嗪 CAS No. 1454814-05-1](/img/structure/B6360943.png)

3-溴-6-氟咪唑并[1,2-b]哒嗪

描述

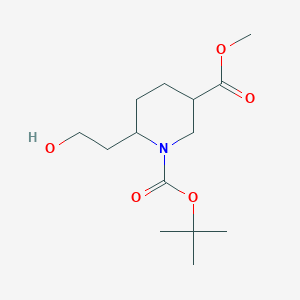

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .科学研究应用

合成方法和化学性质

3-溴-6-氟咪唑并[1,2-b]哒嗪研究的一个重要方面是其在合成化学中的作用。Akkaoui 等人 (2010) 证明了咪唑并[1,2-b]哒嗪的高效直接芳基化,强调了一种方法,该方法能够以良好至极好的产率合成各种 3-(杂)芳基咪唑并[1,2-b]哒嗪。该过程包括微波辅助、一步法、两步 Suzuki 交叉偶联/钯催化的芳基化,对于以高纯度和产率扩展该化合物类别的分子多样性至关重要,从而为合成这些杂环提供了一种绿色且高效的方法 Akkaoui 等人,2010。

生物活性及药物开发

从药物化学的角度来看,咪唑并[1,2-b]哒嗪骨架是开发生物活性化合物的通用核心结构。Galtier 等人 (2003) 合成了新型取代的 3-芳基硫代甲基咪唑并[1,2-b]哒嗪,探索了它们的抗病毒活性。虽然这些化合物对 HIV 并未表现出抗病毒活性,但一些化合物在体外显示出对人巨细胞病毒和水痘带状疱疹病毒复制的有效抑制。这表明咪唑并[1,2-b]哒嗪核心的修饰可以导致显着的抗病毒特性,表明该化合物作为抗病毒药物开发中的先导结构的潜力 Galtier 等人,2003。

抗菌和抗炎应用

进一步扩展其生物学应用,Rao 等人 (2018) 开发了一种环保且快速的咪唑并[1,2-a]吡啶/吡嗪/嘧啶合成方法,展示了该化合物在抗菌和抗炎领域的潜力。该方法能够快速制备一系列潜在的抗炎剂,对白蛋白变性具有很强的抑制作用,并且对某些细菌具有显着的活性 Rao 等人,2018。

安全和危害

The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

作用机制

Target of Action

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

属性

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTGQNADSJRPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

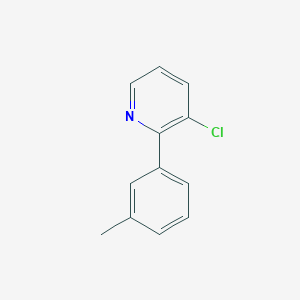

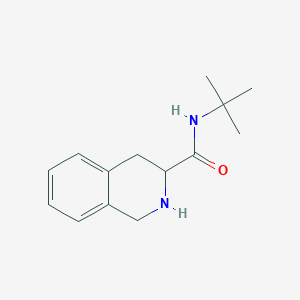

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

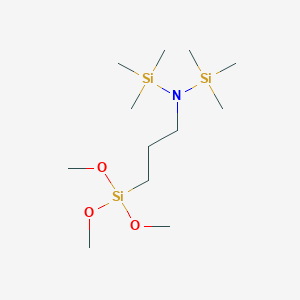

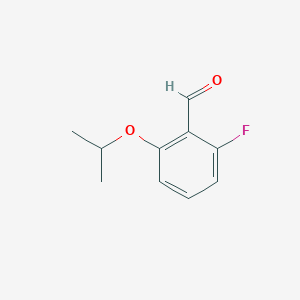

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)

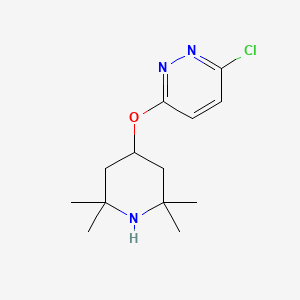

![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)